molecular formula C23H22NO4P B2689140 Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate CAS No. 324057-89-8

Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate

Cat. No.: B2689140
CAS No.: 324057-89-8
M. Wt: 407.406
InChI Key: MFPGSVHWYUOBPG-UHFFFAOYSA-N
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Description

Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate is a complex organic compound that features a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate typically involves the reaction of ethyl phenethyl-H-phosphinate with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphinate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphinate group mimics the transition state of enzyme-substrate complexes, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-4-phenylbutyrate
  • Ethyl phenethyl-H-phosphinate
  • Benzoyl chloride derivatives

Uniqueness

Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its phosphinate group provides stability and reactivity that are advantageous in various chemical reactions .

Properties

IUPAC Name

N-[1-[ethoxy(phenyl)phosphoryl]-2-oxo-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22NO4P/c1-2-28-29(27,20-16-10-5-11-17-20)23(21(25)18-12-6-3-7-13-18)24-22(26)19-14-8-4-9-15-19/h3-17,23H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPGSVHWYUOBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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